6-(4-ethoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one 6-(4-ethoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1058396-65-8
VCID: VC11933320
InChI: InChI=1S/C25H28N4O4/c1-3-33-22-8-4-19(5-9-22)23-16-24(30)29(18-26-23)17-25(31)28-14-12-27(13-15-28)20-6-10-21(32-2)11-7-20/h4-11,16,18H,3,12-15,17H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Molecular Formula: C25H28N4O4
Molecular Weight: 448.5 g/mol

6-(4-ethoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one

CAS No.: 1058396-65-8

Cat. No.: VC11933320

Molecular Formula: C25H28N4O4

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

6-(4-ethoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one - 1058396-65-8

Specification

CAS No. 1058396-65-8
Molecular Formula C25H28N4O4
Molecular Weight 448.5 g/mol
IUPAC Name 6-(4-ethoxyphenyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one
Standard InChI InChI=1S/C25H28N4O4/c1-3-33-22-8-4-19(5-9-22)23-16-24(30)29(18-26-23)17-25(31)28-14-12-27(13-15-28)20-6-10-21(32-2)11-7-20/h4-11,16,18H,3,12-15,17H2,1-2H3
Standard InChI Key ZGYWZRVKTMLBSK-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Canonical SMILES CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Introduction

The compound 6-(4-ethoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a complex organic molecule that incorporates several functional groups, including an ethoxyphenyl group, a piperazinyl group, and a pyrimidinone core. This compound is of interest due to its potential biological activities, which can be influenced by the presence of these diverse functional groups.

Molecular Formula and Weight:

  • Molecular Formula: C28_{28}H32_{32}N4_{4}O4_{4}

  • Molecular Weight: Approximately 492 g/mol

Biological Activity

While specific biological activity data for this compound is not available, compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. The presence of a piperazinyl group, for example, suggests potential affinity for monoamine transporters, as seen in other piperazine derivatives .

Research Findings and Future Directions

Given the lack of specific research findings on 6-(4-ethoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one, future studies should focus on its synthesis, purification, and biological evaluation. This could involve assessing its activity against various enzymes or receptors, as well as exploring its potential therapeutic applications.

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